molecular formula C27H30FN5O2S B2477145 N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034514-27-5

N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2477145
CAS No.: 2034514-27-5
M. Wt: 507.63
InChI Key:
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Description

The compound “N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]quinoxalines . These compounds are known for their potential antiviral and antimicrobial activities .

Scientific Research Applications

Computer Prediction of Biological Activity

A study focused on the modeling of a virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, a category to which the compound belongs. The study used software to predict biological activity, identifying compounds with potential antineurotic activity, which could be relevant for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).

Anticancer Activity

Another research synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet structural requirements essential for anticancer activity. It found that some compounds in this class displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Benzodiazepine Binding Activity

Investigations into tricyclic heterocycles related to this compound led to the synthesis of analogs with high affinity for the benzodiazepine (BZ) receptor. This research suggests potential implications in the development of BZ antagonists, a class of drugs used in the treatment of anxiety and insomnia (Francis et al., 1991).

H1-antihistaminic Agents

A study synthesized a novel class of H1-antihistaminic agents using a similar chemical structure. The findings showed significant protection in guinea pigs from histamine-induced bronchospasm, indicating potential for development as new antihistamines (Alagarsamy et al., 2007).

Anti-Inflammatory Activity

A series of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was investigated for their cytotoxic and anti-inflammatory effects. Some derivatives showed promising anti-inflammatory properties, which could be relevant in the development of new anti-inflammatory drugs (Al-Salahi et al., 2013).

Antimicrobial Activity

Compounds with a similar structure have been evaluated for their antimicrobial activities against pathogenic strains, suggesting potential use in the development of new antibacterial and antifungal agents (Panwar & Singh, 2011).

Properties

IUPAC Name

N-cyclopentyl-1-[(2-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38FN5O2S/c1-17(2)13-14-32-25(35)21-12-11-18(24(34)29-20-8-4-5-9-20)15-23(21)33-26(32)30-31-27(33)36-16-19-7-3-6-10-22(19)28/h3,6-7,10,17-18,20-21,23,26,30H,4-5,8-9,11-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIGFUFCGZMRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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